1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride
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Overview
Description
1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride is a chemical compound with the molecular formula C9H12BrN3.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride typically involves the bromination of pyridine followed by the reaction with piperazine. The synthetic route can be summarized as follows:
Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Reaction with Piperazine: The 5-bromopyridine is then reacted with piperazine under suitable conditions to form 1-(5-Bromopyridin-3-yl)piperazine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and psychiatric conditions.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride can be compared with other similar compounds such as:
1-(4-Bromopyridin-3-yl)piperazine: Similar structure but with the bromine atom at a different position on the pyridine ring.
1-(5-Chloropyridin-3-yl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromopyridin-2-yl)piperazine: Similar structure but with the piperazine ring attached at a different position on the pyridine ring.
These compounds may exhibit different chemical reactivity and biological activity due to the variations in their structure, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13;;/h5-7,11H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGNDGKAJHANMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CN=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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